molecular formula C8H8N4O B13941386 2,6-Dimethylisonicotinoyl azide CAS No. 63905-53-3

2,6-Dimethylisonicotinoyl azide

Cat. No.: B13941386
CAS No.: 63905-53-3
M. Wt: 176.18 g/mol
InChI Key: UGLDUZIFHBWJHR-UHFFFAOYSA-N
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Description

2,6-Dimethylisonicotinoyl azide is an organic compound with the molecular formula C8H9N3O It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by methyl groups, and the carboxyl group is converted to an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylisonicotinoyl azide can be synthesized through a multi-step process. One common method involves the conversion of 2,6-dimethylisonicotinic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylisonicotinoyl azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Sodium azide (NaN3) is commonly used as a nucleophile in substitution reactions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.

    Cycloaddition Reactions: Copper(I) catalysts are often used in the click reaction to facilitate the formation of triazoles.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: The primary amine derivative of this compound.

    Cycloaddition Reactions: Triazole derivatives.

Mechanism of Action

The mechanism of action of 2,6-dimethylisonicotinoyl azide primarily involves its reactivity as an azide. The azide group is highly nucleophilic and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, azides can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo.

Properties

CAS No.

63905-53-3

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2,6-dimethylpyridine-4-carbonyl azide

InChI

InChI=1S/C8H8N4O/c1-5-3-7(4-6(2)10-5)8(13)11-12-9/h3-4H,1-2H3

InChI Key

UGLDUZIFHBWJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)N=[N+]=[N-]

Origin of Product

United States

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